R-61837

Description

Properties

CAS No. |

100241-46-1 |

|---|---|

Molecular Formula |

C16H20N4O |

Molecular Weight |

284.36 g/mol |

IUPAC Name |

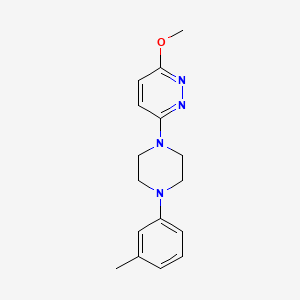

3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine |

InChI |

InChI=1S/C16H20N4O/c1-13-4-3-5-14(12-13)19-8-10-20(11-9-19)15-6-7-16(21-2)18-17-15/h3-7,12H,8-11H2,1-2H3 |

InChI Key |

DDOAUTHWSCUHQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)OC |

Appearance |

Solid powder |

Other CAS No. |

100241-46-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-methoxy-6-(4-(3-methylphenyl)-1-piperazinyl)pyridazine R 61837 R-61837 |

Origin of Product |

United States |

Preparation Methods

The synthesis of R-61837 involves the reaction of 3-methoxy-6-chloropyridazine with 1-(3-methylphenyl)piperazine under specific conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

R-61837 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, also known as R61837, is a small molecule drug with several notable applications in scientific research .

Scientific Research Applications

- Cold Prevention This compound has been found effective in preventing colds induced by human volunteers .

-

Monoamine Oxidase (MAO) Inhibition Pyridazinone derivatives, including compounds with a (2-fluorophenyl) piperazine moiety, have been designed and synthesized for their monoamine oxidase (MAO) inhibitory activities .

- MAO-B Inhibition Specifically, two compounds, T6 and T3, exhibited potent MAO-B inhibition. T6 showed the most potent inhibition with an IC50 value of 0.013 µM, followed by T3 with an IC50 of 0.039 µM .

- Reversible and Competitive Inhibition T3 and T6 were identified as reversible and competitive inhibitors of MAO-B, with Ki values of 0.014 and 0.0071, respectively .

- Selectivity T6 and T3 efficiently inhibited MAO-A with IC50 values of 1.57 and 4.19 µM and had the highest selectivity indices (SIs) for MAO-B (120.8 and 107.4, respectively) .

- Cytotoxicity T3 caused complete cell death at 50 and 100 µM, but no significant death at 1, 10, or 20 µM in L929 cells (a healthy fibroblast cell line). T6 did not show a cytotoxic effect at any dose, with an IC50 value of 120.6 µM, suggesting it is a more appropriate drug candidate .

Monoamine Oxidase Inhibition Findings

| Compound | IC50 Value (MAO-B) | IC50 Value (MAO-A) | Selectivity Indices (SI) for MAO-B |

|---|---|---|---|

| T6 | 0.013 µM | 1.57 µM | 120.8 |

| T3 | 0.039 µM | 4.19 µM | 107.4 |

Case Studies

- Reversibility Studies Using a dialysis-based method, the reversibility of MAO-B inhibition by T3 and T6 was studied. Dialysis recovered MAO-B inhibition by T3 from 22.2% to 79.4%, and T6 was also recovered from 36.9% to 79.0%. These recovery rates were similar to that observed for lazabemide, a reversible reference MAO-B inhibitor, indicating that T3 and T6 reversibly inhibit MAO-B .

- Molecular Docking Simulations Molecular docking simulations with MAO binding sites showed higher docking scores for T6 and T3 with MAO-B than with MAO-A. The ortho-fluorine phenyl rings of T3 and T6 interacted with F352 of MAO-A by π-π contact and by hydrophobic interaction with Y444, Y407, and the FAD of MAO-A. The pyridazinone ring of T6 was well oriented towards F208 of MAO-A, establishing another hydrophobic interaction .

Mechanism of Action

R-61837 exerts its antiviral effects by directly interacting with viral particles. It binds to a specific pocket on the viral capsid, preventing the uncoating of the virus and thereby inhibiting viral replication. This interaction is time-, concentration-, and temperature-dependent, indicating a direct and specific mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Pyridazine Core

R60164

- Structural Change : Methoxy group at position 3 replaced with bromine.

- Activity : Reduced potency compared to R61837, indicating the methoxy group’s critical role in capsid binding .

- MIC Range: Not explicitly reported but inferred to be higher than R61837 based on reduced efficacy in antiviral assays .

R62025

- Structural Change : 3-Chloro substitution and a partially saturated piperidine ring (3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl).

- Activity : Retains activity against select serotypes but with narrower spectrum due to altered steric interactions with capsid proteins .

- MIC Range : Comparable to R61837 for susceptible serotypes (e.g., RV-2, RV-14) but ineffective against others .

R62827

- Structural Change : Chloro group replaced with bromine at position 3.

Modifications to the Piperazinyl Group

R66703

- Structural Change : Piperazinyl group substituted with a 4-[(3-methylphenyl)methyl] moiety.

- Activity : Enhanced activity against serotypes resistant to R61837, likely due to improved hydrophobic interactions with the capsid .

- MIC Range : Lower MICs (0.002–10 μg/ml) for resistant strains .

R72440

Hybrid Molecules

Comparative Data Table

Key Findings

Methoxy Group Critical for Potency : Replacement with bromine (R60164) or chlorine (R62025) reduces activity, highlighting the methoxy group’s role in hydrogen bonding with capsid VP1 proteins .

Piperazine Modifications Enhance Spectrum : Bulky substituents like benzyl (R66703) improve binding to hydrophobic pockets in resistant serotypes .

Hybrid Molecules Mitigate Resistance : Dual-target hybrids (e.g., flavone-pyridazine) show promise in overcoming viral resistance .

Cytotoxicity Concerns : Increased lipophilicity (e.g., R72440) correlates with higher cytotoxicity, limiting therapeutic utility .

Biological Activity

3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, also known as 3-MQ, is a compound with significant biological activity, particularly in antiviral and antibacterial domains. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₀N₄O

- IUPAC Name : 3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine

- Canonical SMILES : COc1ccc(nn1)N1CCN(CC1)c1cccc(c1)C

- Molecule ID : 12365

Research indicates that 3-MQ exhibits antiviral properties by interfering with the replication of viruses such as poliovirus and coxsackievirus. It acts at an early stage of viral synthesis, effectively inhibiting viral RNA and protein synthesis. In particular, studies have shown that 3-MQ can protect mice from lethal infections caused by coxsackie B4 virus when administered at a dose of 20 mg/kg over nine days without observed toxicity .

Antiviral Activity

The antiviral efficacy of 3-MQ is attributed to its ability to block sequential steps in viral replication. Hybrid compounds incorporating 3-MQ have been synthesized to exploit its antiviral properties further. These hybrids have demonstrated the potential to inhibit rhinovirus replication, thereby reducing the likelihood of resistance development in viral strains .

Case Study: Efficacy Against Coxsackievirus

A study conducted by Van Hoof et al. (1984) demonstrated that administration of 3-MQ significantly reduced viraemia and mortality in infected mice. The compound's mechanism was characterized by its action within a narrow time frame post-infection, suggesting a critical window for therapeutic intervention .

Antibacterial Activity

In addition to its antiviral properties, 3-MQ has shown promising antibacterial activity against various pathogens. The compound’s structural characteristics allow it to interact effectively with bacterial targets.

Table: Antibacterial Activity of 3-MQ

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.125 mg/mL |

These results indicate that 3-MQ possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Safety and Toxicology

In safety assessments, high doses of related compounds have not shown significant adverse effects on hematological or biochemical parameters in clinical trials. For instance, a study involving high doses (1000 mg/day) reported only mild side effects such as headaches and nausea, supporting the compound's safety profile for further development .

Q & A

Q. How do formulation strategies impact preclinical efficacy in animal models?

- Methodological Answer : Nanoformulations (e.g., PLGA nanoparticles) enhance brain penetration for CNS targets. Pharmacokinetic studies in rodents compare oral bioavailability vs. intravenous administration. Sustained-release implants (e.g., osmotic pumps) maintain steady-state concentrations during chronic dosing .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in high-throughput screening data?

- Methodological Answer : Robust Z-score normalization minimizes plate-to-plate variability. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons. Machine learning (e.g., random forests) identifies outliers and prioritizes hits with consensus activity across replicates .

Q. How can researchers ensure reproducibility in synthetic protocols across labs?

- Methodological Answer : Detailed reaction logs (temperature, humidity, equipment calibration) and standardized reagents (e.g., USP-grade solvents) reduce variability. Collaborative trials (e.g., inter-lab round-robin testing) validate robustness. Open-access platforms (e.g., ChemRxiv) share optimized procedures .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in a research setting?

- Methodological Answer : Use fume hoods for powder handling; PPE includes nitrile gloves and lab coats. Waste disposal follows EPA guidelines for halogenated organics. Acute toxicity screening (OECD 423) in rodents informs hazard classification. SDS documentation (e.g., CAS 34661-75-1 analogs) guides emergency response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.